Ethyl 5-amino-4-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-amino-4-methylthiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom, and they are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-4-methylthiophene-2-carboxylate typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. One common method is the Gewald reaction, which is a condensation reaction that produces aminothiophene derivatives . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves scalable and efficient synthetic routes. These methods may include catalyst-free one-pot syntheses, which are advantageous due to their simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
Ethyl 5-amino-4-methylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Industry: Thiophene derivatives are used in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-methylthiophene-2-carboxylate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell death. In anticancer applications, it inhibits key enzymes involved in cell proliferation . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Ethyl 5-amino-4-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and biological activities .
Properties
IUPAC Name |
ethyl 5-amino-4-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-11-8(10)6-4-5(2)7(9)12-6/h4H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJUATOCYTWZRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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